molecular formula C21H17F4N5O3S B11280812 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)butanamide

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)butanamide

Cat. No.: B11280812
M. Wt: 495.5 g/mol
InChI Key: QZNOUCMSJIDSTG-UHFFFAOYSA-N
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Description

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazinyl group, a sulfanyl linkage, and a tetrafluorophenyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazinyl core, the introduction of the sulfanyl linkage, and the attachment of the tetrafluorophenyl group. Common reagents used in these steps include acyl chlorides, amines, and thiols, under conditions such as reflux or room temperature reactions, often in the presence of catalysts or activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazinyl core can be reduced to form alcohols.

    Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfanyl and triazinyl groups.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)butanamide involves its interaction with specific molecular targets. The triazinyl core can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The tetrafluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazinyl derivatives, sulfanyl-containing compounds, and tetrafluorophenyl-substituted molecules. Examples include:

  • 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylbutanamide
  • 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)pentanamide

Uniqueness

The uniqueness of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)butanamide lies in its combination of functional groups, which confer specific reactivity and binding properties

Properties

Molecular Formula

C21H17F4N5O3S

Molecular Weight

495.5 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)butanamide

InChI

InChI=1S/C21H17F4N5O3S/c1-3-14(19(32)27-18-15(24)11(22)8-12(23)16(18)25)34-21-28-20(33)17(29-30-21)10-6-4-5-7-13(10)26-9(2)31/h4-8,14H,3H2,1-2H3,(H,26,31)(H,27,32)(H,28,30,33)

InChI Key

QZNOUCMSJIDSTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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